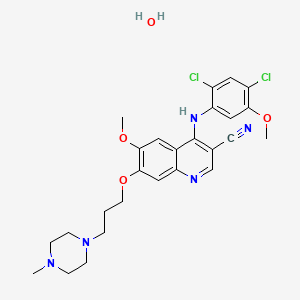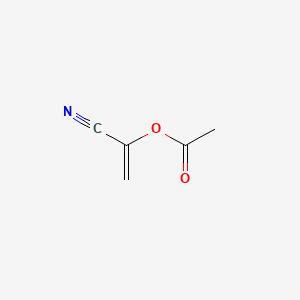
1-Cyanovinyl acetate
Übersicht
Beschreibung
Synthesis Analysis
1-Cyanovinyl acetate can be synthesized through various chemical reactions, one approach being the reaction of metal acetylide complexes with 1-cyano-4-dimethylaminopyridinium salts, which afford complexes containing mono- or di-cyanovinylidene ligands. This method offers a straightforward pathway to obtain cyanovinylidene complexes, highlighting the compound's accessibility for further chemical manipulation (Brown et al., 2008).
Molecular Structure Analysis
The molecular and electronic structure of cyanovinylidene complexes has been explored, showing that these complexes can be easily obtained and serve as a basis for further structural and electronic analysis. The study of these structures aids in understanding the reactivity and potential applications of 1-cyanovinyl acetate in various chemical contexts (Long et al., 2012).
Chemical Reactions and Properties
1-Cyanovinyl acetate undergoes interesting chemical reactions, such as cycloisomerization using acetate as a nucleophile under palladium(II) catalysis. This process efficiently synthesizes five-membered carbo- and heterocyclic compounds, showcasing the compound's reactivity and versatility (Zhang, Xu, & Lu, 2005).
Physical Properties Analysis
The physical properties of 1-cyanovinyl acetate, including its molecular conformation, have been mapped using multiple-mode two-dimensional infrared spectroscopy. This analysis provides insights into the three-dimensional molecular conformations and population distributions, crucial for understanding its behavior in different chemical environments (Bian et al., 2011).
Chemical Properties Analysis
The chemical properties of 1-cyanovinyl acetate, such as its role as a prebiological phosphorylating agent, have been studied, demonstrating its potential in prebiotic chemistry. Cyanovinyl phosphate, derived from 1-cyanovinyl acetate, shows interesting hydrolysis behavior, converting uridine to uridine monophosphate and phosphate to pyrophosphate, suggesting its significance in biochemical pathways (Ferris, 1968).
Wissenschaftliche Forschungsanwendungen
Molecular Conformation Analysis : Using multiple-mode two-dimensional infrared spectroscopy, researchers analyzed the molecular conformations and population distributions of 1-cyanovinyl acetate, contributing to our understanding of its chemical behavior (Bian et al., 2011).
Catalysis and Synthesis Applications : The paper by Hosokawa et al. (1992) demonstrates the use of 1-cyanovinyl acetate in palladium(II)-catalyzed acetalization, leading to the synthesis of cyanovinyl ketones, which are valuable in organic synthesis (Hosokawa et al., 1992).
Polymerization and Material Science : The study by Mehrotra et al. (1997) explores the effect of fullerene on the radical polymerization of cyanovinyl acetate, highlighting its potential in material science and polymer chemistry (Mehrotra et al., 1997).
Solar Cell Applications : In the field of renewable energy, Manoharan et al. (2016) investigated the use of cyanovinyl thiophene, a related compound, in the design of organic dyes for dye-sensitized solar cells, indicating potential applications of cyanovinyl compounds in solar energy technologies (Manoharan et al., 2016).
Anticancer and Trypanocidal Drug Development : Research by Hiller et al. (2018) shows the synthesis of (cyanovinyl)arene boronic acids, known as tyrphostins, with potential applications as anticancer and trypanocidal drugs (Hiller et al., 2018).
Chemosensor Design : Liu et al. (2011) developed a dicyanovinyl-substituted benzofurazan derivative as an efficient ratiometric chemosensor for cyanide anion detection, demonstrating the role of cyanovinyl derivatives in chemical sensing applications (Liu et al., 2011).
Safety And Hazards
Eigenschaften
IUPAC Name |
1-cyanoethenyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO2/c1-4(3-6)8-5(2)7/h1H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFSHREXVLSTLFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(=C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40184676 | |
| Record name | Acetic acid, 1-cyanovinyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40184676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyanovinyl acetate | |
CAS RN |
3061-65-2 | |
| Record name | 2-(Acetyloxy)-2-propenenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3061-65-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetic acid, 1-cyanovinyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003061652 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetic acid, 1-cyanovinyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40184676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-cyanovinyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.367 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



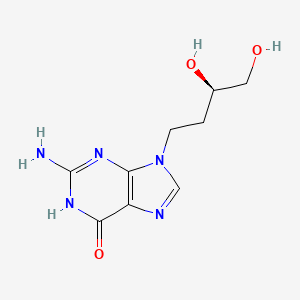
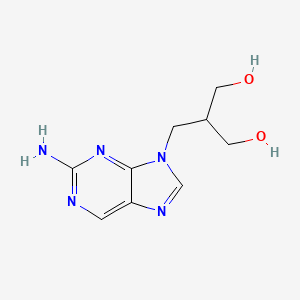

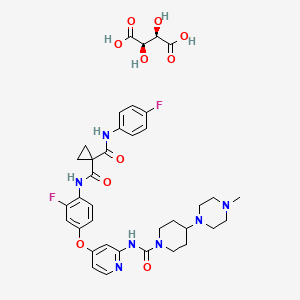
![Pyrazolo[1,5-a]pyrimidine, 6-(4-methoxyphenyl)-3-(3-thienyl)-](/img/structure/B1194690.png)
![Sodium 2,6-bis{[hydroxy(2-methoxyethoxy)methylidene]amino}-N-(5-{[hydroxy(methyl)phosphoryl]oxy}pentyl)hexanimidate](/img/structure/B1194691.png)
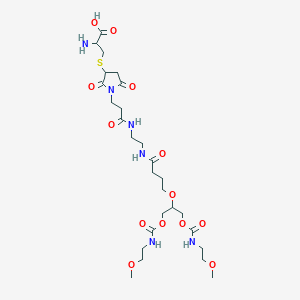
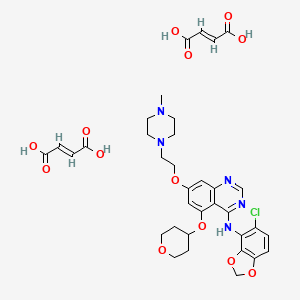
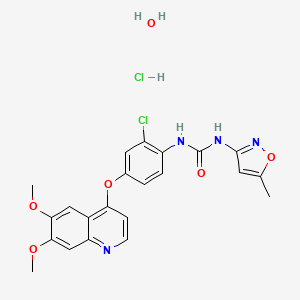
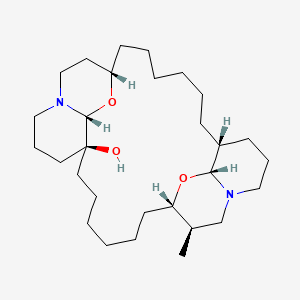
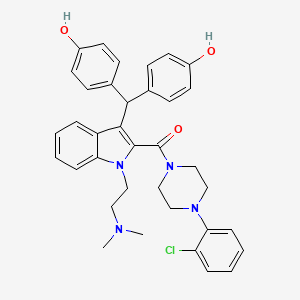
![N'-[(Z)-4-(ethylamino)but-2-enyl]-N-[4-[[(Z)-4-(ethylamino)but-2-enyl]amino]butyl]butane-1,4-diamine](/img/structure/B1194700.png)
